N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide
Description
N-{2-[(4-Methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide (CAS: 873681-72-2) is a synthetic small molecule with the molecular formula C₂₈H₂₂N₂O₆ and a molecular weight of 482.492 g/mol . Structurally, it comprises a benzofuran core substituted with a 4-methoxyphenyl carbamoyl group at position 2 and a chromene-2-carboxamide moiety modified with 6,7-dimethyl and 4-oxo substituents.
Properties
Molecular Formula |
C28H22N2O6 |
|---|---|
Molecular Weight |
482.5 g/mol |
IUPAC Name |
N-[2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl]-6,7-dimethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C28H22N2O6/c1-15-12-20-21(31)14-24(35-23(20)13-16(15)2)27(32)30-25-19-6-4-5-7-22(19)36-26(25)28(33)29-17-8-10-18(34-3)11-9-17/h4-14H,1-3H3,(H,29,33)(H,30,32) |
InChI Key |
DEQBNDCQMSCUMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=CC2=O)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC=C(C=C5)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzofuran and chromene rings, followed by the introduction of the methoxyphenyl and carbamoyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl groups to alcohols.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
Substituent Complexity : The target compound exhibits greater structural complexity due to dual carboxamide linkages (benzofuran and chromene) and a 4-methoxyphenyl group. This may enhance hydrogen-bonding interactions compared to simpler analogues like N-benzyl-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide .
Molecular Weight : The target compound’s higher molecular weight (482.49 g/mol) may influence pharmacokinetic properties, such as membrane permeability, compared to lighter analogues like 872868-48-9 (286.25 g/mol) .
Hypothesized Pharmacological Implications
While direct pharmacological data are absent in the provided evidence, structural comparisons suggest:
- The chromene-4-oxo motif in the target compound and 873081-00-6 is associated with kinase inhibition in related studies, though activity may vary with substituents .
- The benzofuran-carboxamide scaffold in 872868-48-9 (with fluorine and oxadiazole) could confer metabolic stability, whereas the target compound’s 4-methoxyphenyl group might enhance target affinity .
Biological Activity
N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide, also known by its CAS number 873681-72-2, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article delves into its biological activity, exploring its mechanisms, efficacy in various models, and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C28H22N2O6 |
| Molecular Weight | 482.5 g/mol |
| Structure | Chemical Structure |
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. The compound has been tested against various cancer cell lines, including breast (MCF-7), cervical (HeLa), and colon (HT-29) cancer cells.
Case Study: MCF-7 Cell Line
A study investigating the compound's effects on the MCF-7 breast adenocarcinoma cell line revealed the following:
- IC50 Values : The compound demonstrated an IC50 value of approximately 0.0585 µg/mL, indicating strong cytotoxicity compared to standard anticancer agents.
- Mechanism of Action : The compound induced apoptosis in MCF-7 cells, characterized by nuclear fragmentation and membrane blebbing. This suggests that it may act through mechanisms similar to those of other known anticancer agents, promoting programmed cell death in malignant cells .
Mechanistic Insights
The biological activity of this compound can be attributed to its structural features, which allow it to interact with various cellular targets:
- Inhibition of Protein Kinases : Preliminary data suggest that the compound may inhibit specific protein kinases involved in cancer cell proliferation and survival.
- G Protein-Coupled Receptors (GPCRs) : The compound's interaction with GPCRs has been noted, which could lead to downstream effects influencing cell signaling pathways associated with cancer progression .
Additional Biological Activities
Beyond its anticancer properties, there is emerging evidence that this compound may exhibit other biological activities:
- Anti-inflammatory Effects : Some derivatives within the same chemical class have shown potential anti-inflammatory properties, which could be beneficial in treating conditions associated with chronic inflammation.
- Antioxidant Activity : The presence of multiple hydroxyl groups in its structure suggests potential antioxidant activity, which is crucial for mitigating oxidative stress-related diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
